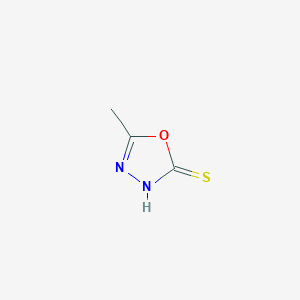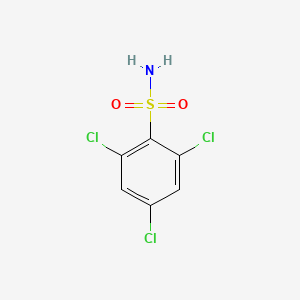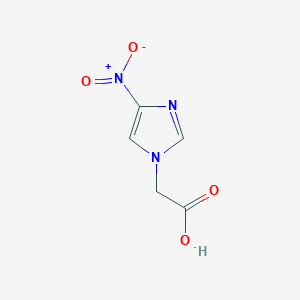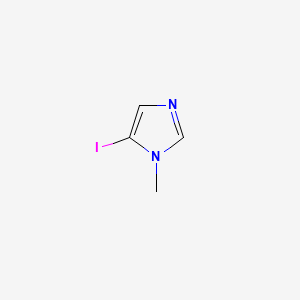
5-Méthyl-1,3,4-oxadiazole-2-thiol
Vue d'ensemble
Description
5-Methyl-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C3H4N2OS and its molecular weight is 116.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-1,3,4-oxadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,3,4-oxadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications médicales
Les 1,3,4-oxadiazoles, y compris le 5-méthyl-1,3,4-oxadiazole-2-thiol, ont été utilisés avec succès dans le traitement de diverses maladies chez l'homme . Ils présentent un large spectre d'activité biologique, notamment des propriétés antibactériennes, antifongiques, analgésiques, anti-inflammatoires, antivirales, anticancéreuses, antihypertensives, anticonvulsivantes et antidiabétiques .
Applications agricoles
Les composés à base de 1,3,4-oxadiazole peuvent agir comme agents de protection des plantes en raison de leur activité herbicide, insecticide et fongicide . Ils jouent un rôle clé dans la lutte contre les maladies qui affectent les plantes .
Mécanisme D'action
Target of Action
Compounds containing the 1,3,4-oxadiazole core have been reported to interact with a broad spectrum of biological targets, including enzymes, nucleic acids, and globular proteins . They have shown a wide range of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
1,3,4-oxadiazole derivatives have been found to exhibit their effects through various mechanisms, such as the inhibition of growth factors, enzymes, and kinases . These interactions can lead to antiproliferative effects, contributing to their potential as anticancer agents .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been shown to interact with various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cell proliferation . These interactions can influence multiple biochemical pathways, leading to a broad spectrum of pharmacological activities .
Pharmacokinetics
The oral bioavailability predictors such as lipophilicity (logp), ionization constant (pka), solubility (logs) and permeability (logd) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while, the computed aqueous solubility (6.46 μg/mL) was lower than that found experimentally (65.00 μg/mL) .
Result of Action
1,3,4-oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in biochemical pathways .
Action Environment
It’s worth noting that the compound remained stable under various photolytic and ph stress conditions . The compound exhibited degradation under oxidative and thermal stress .
Analyse Biochimique
Biochemical Properties
5-Methyl-1,3,4-oxadiazole-2-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of enzymes such as thymidylate synthase and topoisomerase II, which are essential for DNA synthesis and cell proliferation . Additionally, 5-Methyl-1,3,4-oxadiazole-2-thiol can bind to proteins involved in cell signaling pathways, thereby modulating their function and affecting cellular responses .
Cellular Effects
The effects of 5-Methyl-1,3,4-oxadiazole-2-thiol on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, 5-Methyl-1,3,4-oxadiazole-2-thiol can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 5-Methyl-1,3,4-oxadiazole-2-thiol exerts its effects through various mechanisms. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation . For instance, the compound’s thiol group can interact with cysteine residues in enzymes, resulting in enzyme inhibition . Additionally, 5-Methyl-1,3,4-oxadiazole-2-thiol can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,3,4-oxadiazole-2-thiol can change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that 5-Methyl-1,3,4-oxadiazole-2-thiol can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Methyl-1,3,4-oxadiazole-2-thiol vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At high doses, 5-Methyl-1,3,4-oxadiazole-2-thiol can cause toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
5-Methyl-1,3,4-oxadiazole-2-thiol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also result in the formation of reactive intermediates, which can contribute to its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, 5-Methyl-1,3,4-oxadiazole-2-thiol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . Additionally, 5-Methyl-1,3,4-oxadiazole-2-thiol can be transported across cell membranes through passive diffusion .
Subcellular Localization
The subcellular localization of 5-Methyl-1,3,4-oxadiazole-2-thiol can influence its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, the thiol group of 5-Methyl-1,3,4-oxadiazole-2-thiol can undergo oxidation, leading to the formation of disulfide bonds and influencing its localization and activity .
Propriétés
IUPAC Name |
5-methyl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c1-2-4-5-3(7)6-2/h1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGKPQCCKGLQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365839 | |
| Record name | 5-Methyl-[1,3,4]oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31130-17-3 | |
| Record name | 5-Methyl-[1,3,4]oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1301213.png)


![Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1301219.png)









